molecular formula C10H12S2 B1581651 2-Phenyl-1,3-dithiane CAS No. 5425-44-5

2-Phenyl-1,3-dithiane

Cat. No.: B1581651
CAS No.: 5425-44-5
M. Wt: 196.3 g/mol
InChI Key: GXKPARDRBFURON-UHFFFAOYSA-N
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Description

2-Phenyl-1,3-dithiane is a versatile acyl anion equivalent . It has been used in the preparation of benzaldehyde-1-d . The full set of NMR spectral parameters (1H, 13C, 31P) for this compound has been reported .


Synthesis Analysis

Kinetic studies suggest the reaction mechanism with thallium and mercury ions involves the rapid formation of a 1:1-adduct between the metal ion and the dithiane . This is followed by a slow ring-opening step .


Molecular Structure Analysis

The empirical formula of this compound is C10H12S2 . It has a molecular weight of 196.33 . The SMILES string representation is C1CSC(SC1)c2ccccc2 .


Physical and Chemical Properties Analysis

This compound is a solid substance . It has a melting point of 72-74 °C (lit.) . It is soluble in acetone at 25 mg/mL, clear, colorless to yellow .

Scientific Research Applications

Conformational Studies

The conformation of 2-Phenyl-1,3-dithiane and similar compounds has been studied using dipole moments and NMR spectra. These studies indicate that compounds with hydrocarbon substituents exhibit similar conformations, predominantly in a chair conformation as confirmed by X-ray analysis and NMR spectroscopy (Kalff & Havinga, 2010).

Synthesis and Isotopic Labeling

The synthesis of isotopically labeled 1,3-dithiane, including variants such as 1,3-[2-(13)C]- and 1,3-[2-(13)C, 2-(2)H2]dithiane, has been developed for use in chemical research. This methodology allows for the creation of stable isotopomers of 1,3-dithiane, beneficial for detailed molecular studies (Martinez et al., 2014).

Photochemistry and Structure

Research on the synthesis, structure, and photochemistry of 2-silyl- and 2-disilanyl-substituted 2-aryl-1,3-dithiane derivatives demonstrates the potential of these compounds in photochemical applications. One example includes the photolysis of 2-phenyl-2-(pentamethyldisilanyl)-1,3-dithiane, leading to interesting intermediary formations (Mahipal et al., 2001).

Catalysis and Organic Synthesis

Lewis base catalysis of 1,3-dithiane addition to carbonyl compounds using 2-trimethylsilyl-1,3-dithiane represents a significant application in organic synthesis. This method produces α-hydroxy dithiane compounds efficiently under mild conditions (Michida & Mukaiyama, 2008).

Umpolung-Based Strategies in Synthesis

The application of 1,3-dithiane in Umpolung-based strategies, particularly for the synthesis of complex natural and unnatural products, highlights its versatility. Dithianes have been effectively used for the union of advanced fragments in multicomponent linchpin couplings (Smith & Adams, 2004).

Electrochemistry and Computational Studies

Electrochemical studies, including cyclic voltammetry, have been used to investigate the redox potential of derivatives like 2-(2,3-dihydroxy phenyl)-1,3-dithiane. Computational studies complement these findings, offering insights into electronic properties and nucleophilic centers (Mazloum‐Ardakani et al., 2012).

Applications of this compound in Material Science

1. In Organic Semiconductors

This compound derivatives have been explored in the realm of organic semiconductors. For example, trans-1,2-(dithieno[2,3-b:3′,2′-d]thiophene)ethene derivatives, which relate to the structural family of this compound, demonstrate significant potential in field-effect transistors (FETs). These materials have shown high carrier mobility and excellent environmental stability, which are crucial for the performance of organic semiconductors (Zhang et al., 2009).

2. In Energy Storage

Polymer derivatives of this compound, such as poly(2-phenyl-1,3-dithiolane), have been synthesized and tested as cathode materials in rechargeable lithium batteries. These polymers exhibited promising charge–discharge capacities, indicating their potential as novel cathode active materials for lithium secondary batteries (Zhang et al., 2007).

3. In Synthesis of Complex Molecules

This compound and its derivatives are widely used in the synthesis of complex natural and unnatural products, particularly in Umpolung-based strategies. Their versatility in synthesis is crucial for the construction of architecturally complex molecules, which can have material science applications (Smith & Adams, 2004).

4. In Metal-Organic Complexes

The interaction of this compound derivatives with metals to form complexes, such as oxorhenium(V) compounds, presents another area of interest. These complexes can be useful in various material science applications, including catalysis and the development of new materials with unique properties (Li et al., 2005).

Safety and Hazards

2-Phenyl-1,3-dithiane is classified as a combustible solid . It is recommended to avoid dust formation and breathing vapors, mist, or gas . In case of skin contact, it is advised to wash off with soap and plenty of water . If swallowed, rinse mouth with water .

Biochemical Analysis

Biochemical Properties

2-Phenyl-1,3-dithiane plays a significant role in biochemical reactions due to its ability to act as an acyl anion equivalent. This property allows it to participate in nucleophilic addition reactions, which are crucial in organic synthesis . The compound interacts with various enzymes and proteins, facilitating the formation of carbon-carbon bonds. For instance, it has been used in the preparation of benzaldehyde-1-d, showcasing its utility in synthetic organic chemistry .

Molecular Mechanism

At the molecular level, this compound exerts its effects through nucleophilic addition reactions. The compound’s dithiane ring can form adducts with metal ions, such as thallium and mercury, leading to ring-opening reactions . These interactions highlight the compound’s potential as a versatile reagent in organic synthesis. Additionally, this compound can act as an acyl anion equivalent, facilitating the formation of carbon-carbon bonds in various synthetic applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are important considerations. The compound is stable when stored at room temperature in a sealed, dry environment . Over time, it may undergo degradation, affecting its reactivity and efficacy in synthetic applications.

Metabolic Pathways

This compound is involved in metabolic pathways that include nucleophilic addition reactions. The compound interacts with enzymes that facilitate the formation of carbon-carbon bonds, making it a valuable reagent in organic synthesis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-characterized. Its solubility in acetone suggests that it can be readily transported in organic solvents . The compound may interact with transporters or binding proteins that facilitate its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is not extensively studied. Its interactions with metal ions and enzymes suggest that it may be directed to specific cellular compartments where these interactions occur .

Properties

IUPAC Name

2-phenyl-1,3-dithiane
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InChI

InChI=1S/C10H12S2/c1-2-5-9(6-3-1)10-11-7-4-8-12-10/h1-3,5-6,10H,4,7-8H2
Source PubChem
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InChI Key

GXKPARDRBFURON-UHFFFAOYSA-N
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Canonical SMILES

C1CSC(SC1)C2=CC=CC=C2
Source PubChem
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Molecular Formula

C10H12S2
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DSSTOX Substance ID

DTXSID60202604
Record name m-Dithiane, 2-phenyl-
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Molecular Weight

196.3 g/mol
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CAS No.

5425-44-5
Record name 2-Phenyl-1,3-dithiane
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Record name 2-Phenyl-1,3-dithiane
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Record name m-Dithiane, 2-phenyl-
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Record name 2-PHENYL-1,3-DITHIANE
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Synthesis routes and methods I

Procedure details

To a solution of benzaldehyde (10.6 g, 100 mmol) and 1,3-propane dithiol in CH2Cl2 (150 mL) at room temperature was dropwise added BF3.Et2O (6.3 mL, 50 mmol) and the resulting mixture was stirred at room temperature for 2 hours. The reaction mixture was then diluted with CH2Cl2, filtered and the filtrate washed with brine, saturated NaHCO3, brine and dried over Na2SO4. The solvent was removed under reduced pressure to afford a white solid, which was recrystallized from a 1:1 mixture of ether and hexane to afford 17.0 g (87%) of the title compound (21) as white crystalline needles. 1H NMR (CDCl3, 400 MHz): δ 1.91 (m, 1H), 2.14 (m, 1H), 2.89 (m, 2H), 3.04 (m, 2H), 5.16 (s, 1H), 7.35-7.28 (m, 3H), 7.46 (m, 2H).
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Synthesis routes and methods II

Procedure details

To a solution of benzaldehyde (15.0 g, 141 mmol) in chloroform (150 mL), propane-1,3-dithiol (16.9 g, 155 mmol) and boron trifluoride etherate (26.1 g, 183 mmol) were added. The reaction mixture was stirred at ambient temperature for 24 h, and was then poured into ice-cold aqueous sodium hydroxide (10%) and extracted with chloroform. The combined chloroform extracts were washed with water, dried over sodium sulfate, concentrated and purified by flash column chromatography using 1% ethyl acetate in hexane as eluent. Yield: 21.2 g, 77%.
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15 g
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16.9 g
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2-phenyl-1,3-dithiane?

A1: this compound has the molecular formula C10H12S2 and a molecular weight of 196.33 g/mol.

Q2: What is the typical conformation of the 1,3-dithiane ring in this compound?

A2: X-ray crystallography reveals that the 1,3-dithiane ring adopts a slightly flattened chair conformation. [] The phenyl group occupies the equatorial position, oriented nearly perpendicular to the average plane of the dithiane ring. []

Q3: How does the phenyl substituent influence the 1H NMR spectrum of 1,3-dithiane?

A3: A detailed analysis of the 1H NMR spectrum of this compound provides insights into its conformational preferences. The observed coupling constants, including long-range 4JHH couplings, are consistent with a dominant conformation where the phenyl group is equatorial. [] This analysis also provides information about the ring puckering and internal rotational barrier of the phenyl group. []

Q4: Why is this compound valuable in organic synthesis?

A4: this compound serves as a versatile reagent for introducing acyl anion equivalents into molecules. Deprotonation of this compound generates a nucleophilic species that can react with various electrophiles. Subsequent deprotection of the dithiane moiety yields the corresponding ketone.

Q5: How is the lithium derivative of this compound prepared?

A5: The lithium derivative, 2-lithio-2-phenyl-1,3-dithiane, is typically prepared by treating this compound with strong bases like n-butyllithium (n-BuLi) at low temperatures. [, , ]

Q6: Does the lithium derivative of this compound exhibit a preference for axial or equatorial lithiation?

A6: Both experimental observations and DFT calculations indicate a strong preference for equatorial lithiation. [] The calculated energy difference between the axial and equatorial isomers is significant, suggesting that the equatorial isomer is considerably more stable. []

Q7: What factors contribute to the equatorial preference of the lithium atom in 2-lithio-2-phenyl-1,3-dithiane?

A7: DFT calculations and structural analysis suggest that hyperconjugative interactions and steric factors play a role. The equatorial isomer benefits from stabilizing nC → σ*S-C hyperconjugation, while the axial isomer suffers from destabilizing nC/nS repulsive interactions. []

Q8: How can this compound be used to synthesize α-amino ketones?

A8: 2-Lithio-2-phenyl-1,3-dithiane reacts with N-sulfinyl imines in an asymmetric umpolung reaction, affording chiral α-amino dithianes. [] Subsequent deprotection provides access to enantiomerically enriched α-amino ketones, valuable building blocks in organic synthesis. []

Q9: How does the reactivity of 2-lithio-2-phenyl-1,3-dithiane compare to its 2-methyl analogue?

A9: Interestingly, 2-lithio-2-phenyl-1,3-dithiane exhibits lower reactivity compared to 2-lithio-2-methyl-1,3-dithiane in reactions with electrophiles. []

Q10: What insights have been gained about the fragmentation pathways of this compound under electron impact?

A10: Mass spectrometry studies, including deuterium labeling experiments, have elucidated the fragmentation patterns of this compound upon electron impact. [] Key fragmentation pathways involve the loss of S2H·, C3H6, and other fragments. [] Notably, ortho effects are observed in the spectra of 2-(o-alkoxyphenyl)-1,3-dithianes. []

Q11: How does the phenylthio substituent influence the acidity of hydrocarbons?

A11: Studies have shown that replacing a methyl group in a carbon acid with a phenylthio group leads to a substantial increase in acidity. [] This acidifying effect is attributed to resonance stabilization of the resulting carbanion by the phenylthio group. []

Q12: How does the acidity of this compound compare to open-chain analogues?

A12: Comparisons of the acidities of this compound and its open-chain analogues suggest that there are no significant stereoelectronic requirements for the conjugative stabilization of the carbanion by the sulfur atoms. []

Q13: Can this compound undergo ring contraction reactions?

A13: Yes, this compound undergoes oxidative ring contraction within the confined environment of ZSM-5 zeolite channels. [, ] This reaction generates a 1,2-dithiolane radical cation, which has been characterized by EPR spectroscopy. [, ]

Q14: How can this compound be used as a building block for liquid-crystalline materials?

A14: Derivatives of this compound, particularly those with cyclohexyl substituents at the 2-position, exhibit liquid-crystalline properties. [] The presence of sulfur atoms and the conformational flexibility of the dithiane ring contribute to the mesomorphic behavior of these compounds. []

Q15: Can this compound derivatives be used to modify zeolites for catalytic applications?

A15: Yes, this compound oxides have been explored as modifiers for zeolite H–Y catalysts. [] Incorporating these modifiers into the zeolite enhances its activity in the acid-catalyzed gas-phase dehydration of butan-2-ol. []

Q16: Can chiral this compound oxides induce enantioselectivity in zeolite-catalyzed reactions?

A16: Indeed, incorporating chiral this compound oxides into zeolite H–Y introduces enantiomeric discrimination. [] This modification preferentially enhances the dehydration rate of one butan-2-ol enantiomer over the other, leading to enantioselective dehydration. [] The origin of this effect is attributed to preferential adsorption of one enantiomer at the chiral active site within the zeolite. []

Q17: Have computational methods been employed to study this compound and its derivatives?

A17: Yes, density functional theory (DFT) calculations have been instrumental in understanding the conformational preferences, electronic structure, and reactivity of this compound and its derivatives. [, ]

Q18: What computational methods have been used to study this compound?

A18: DFT calculations at the B3LYP/6-31G(d,p) level have been used to investigate the conformational preferences and electronic structure of 2-lithio-2-phenyl-1,3-dithiane. [] These calculations provide insights into the factors governing the equatorial preference of the lithium atom. []

Q19: Have any quantum mechanical (QM) studies been performed on this compound derivatives?

A19: Yes, QM calculations have been employed to investigate the structural and electronic properties of this compound derivatives, particularly those relevant to acetalization reactions. [] These calculations suggest that hyperconjugation plays a key role in influencing the structural properties of this compound derivatives. []

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